molecular formula C20H21N3O2S B2888568 (7-(furan-2-yl)-1,4-thiazepan-4-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone CAS No. 1795482-97-1

(7-(furan-2-yl)-1,4-thiazepan-4-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone

Cat. No. B2888568
CAS RN: 1795482-97-1
M. Wt: 367.47
InChI Key: IVQAGIRZRDJGOW-UHFFFAOYSA-N
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Description

(7-(furan-2-yl)-1,4-thiazepan-4-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound belongs to the class of thiazepanes and pyrazoles, which are known to possess various biological activities.

Scientific Research Applications

Synthesis and Biological Activity

The compound belongs to a broader class of chemical compounds known for their potential in various biological activities. A novel series of pyrazoline derivatives, which share structural motifs with the mentioned compound, have been synthesized using microwave irradiation methods, showing enhanced yields and environmental benefits. These compounds were evaluated for their anti-inflammatory and antibacterial activities, with some showing significant potential. The molecular docking studies further supported their potential as anti-inflammatory agents, highlighting the compound's relevance in developing new therapeutic agents (Ravula et al., 2016).

Chemical Synthesis Techniques

The compound's synthesis aligns with innovative chemical synthesis techniques, such as the Prins cyclization method, to create novel hexahydro-1H-furo[3,4-c]pyran derivatives. This method demonstrates the versatility of furan-containing compounds in organic synthesis, providing good yields with high selectivity, which can be crucial for pharmaceutical applications (Reddy et al., 2012).

Antimicrobial Activity

Further research into similar compounds has revealed their potential in antimicrobial applications. For instance, a series of furan-2-yl(phenyl)methanone derivatives have been synthesized and shown to inhibit protein tyrosine kinase in vitro, suggesting their use as antimicrobial agents or in cancer therapy due to their ability to interfere with essential bacterial enzymes or cancer cell signaling pathways (Zheng et al., 2011).

Anticancer and Antitumoral Activity

The structural flexibility of compounds within this family allows for significant biological activities, including anticancer and antitumoral effects. The synthesis of derivatives starting from basic components and reacting with various aldehydes has led to compounds that were evaluated for their anticancer properties. These studies reveal the compounds' potential to inhibit tubulin polymerization, a critical process in cancer cell division, indicating their utility in developing new anticancer therapies (Jilloju et al., 2021).

Synthesis and Vascular Activity

In the context of vascular health, some furan-2-yl(phenyl)methanone derivatives have demonstrated inhibitory activities against vascular smooth muscle cell proliferation, a key factor in the development of cardiovascular diseases. This suggests their potential use in treating or preventing conditions associated with abnormal vascular smooth muscle cell growth, such as atherosclerosis (Li Qing-shan, 2011).

properties

IUPAC Name

[7-(furan-2-yl)-1,4-thiazepan-4-yl]-(5-methyl-1-phenylpyrazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2S/c1-15-17(14-21-23(15)16-6-3-2-4-7-16)20(24)22-10-9-19(26-13-11-22)18-8-5-12-25-18/h2-8,12,14,19H,9-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVQAGIRZRDJGOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=C2)C(=O)N3CCC(SCC3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(7-(furan-2-yl)-1,4-thiazepan-4-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone

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